Superior Ferroelectric Polarization in Bi4Ti3O12 Thin Films: Bismuth Acetate vs. Bismuth Nitrate Precursor Comparison
In the fabrication of ferroelectric Bi4Ti3O12 thin films via sol-gel processing, using bismuth acetate as the bismuth precursor yields films with significantly enhanced ferroelectric properties compared to those derived from bismuth nitrate. Specifically, films prepared from bismuth acetate exhibited a remanent polarization (Pr) of 16.2 μC/cm² and a saturation polarization (Ps) of 34.8 μC/cm², which are 2.84× and 2.45× higher, respectively, than the values achieved with bismuth nitrate (Pr = 5.7 μC/cm², Ps = 14.2 μC/cm²) under identical synthesis conditions [1]. The coercive field (Ec) was also higher for the acetate-derived film (128 kV/cm vs. 105 kV/cm), indicating a more stable polarization state.
| Evidence Dimension | Ferroelectric remanent polarization (Pr) and saturation polarization (Ps) |
|---|---|
| Target Compound Data | Pr = 16.2 μC/cm²; Ps = 34.8 μC/cm²; Ec = 128 kV/cm |
| Comparator Or Baseline | Bismuth nitrate (Bi(NO3)3·5H2O): Pr = 5.7 μC/cm²; Ps = 14.2 μC/cm²; Ec = 105 kV/cm |
| Quantified Difference | Pr increased by 10.5 μC/cm² (2.84× higher); Ps increased by 20.6 μC/cm² (2.45× higher); Ec increased by 23 kV/cm (1.22× higher) |
| Conditions | Bi4Ti3O12 thin films on Pt-coated Si substrates prepared by spin-coating from glacial acetic acid solutions, followed by double heat-treatment crystallization |
Why This Matters
For researchers and manufacturers developing ferroelectric memory devices or high-performance capacitors, selecting bismuth acetate over bismuth nitrate as the precursor directly translates to a 2.84× higher remanent polarization, enabling more robust memory storage and higher dielectric performance.
- [1] Kim, C. J., Chung, C. W., & Lee, K. S. (1997). Crystallization and Electrical Properties of Bi4TiO12 Films Derived from Bismuth Acetate and Bismuth Nitrate Precursor Solutions. MRS Online Proceedings Library, 493, 255–260. DOI: 10.1557/PROC-493-255 View Source
